molecular formula C9H10ClNO2 B556554 4-Chloro-L-phenylalanine CAS No. 14173-39-8

4-Chloro-L-phenylalanine

Cat. No.: B556554
CAS No.: 14173-39-8
M. Wt: 199.63 g/mol
InChI Key: NIGWMJHCCYYCSF-QMMMGPOBSA-N
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Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-L-phenylalanine typically involves the chlorination of L-phenylalanine. One common method is the electrophilic aromatic substitution reaction where L-phenylalanine is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the para position of the phenyl ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Chloro-L-phenylalanine can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in this compound can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products:

Comparison with Similar Compounds

    L-phenylalanine: The parent compound without the chlorine substitution.

    4-Fluoro-L-phenylalanine: A similar compound where the chlorine atom is replaced by a fluorine atom.

    4-Bromo-L-phenylalanine: A similar compound where the chlorine atom is replaced by a bromine atom.

Uniqueness: 4-Chloro-L-phenylalanine is unique due to its specific inhibitory effect on tryptophan hydroxylase and its role in serotonin biosynthesis inhibition. This makes it a valuable tool in research focused on serotonin-related pathways and disorders .

Properties

IUPAC Name

(2S)-2-amino-3-(4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGWMJHCCYYCSF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161813
Record name 4-Chloro-3-phenyl-L-alanine
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Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14173-39-8
Record name 4-Chloro-L-phenylalanine
Source CAS Common Chemistry
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Record name Fenclonine, (S)-
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Record name 4-Chloro-3-phenyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161813
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Record name 4-chloro-3-phenyl-L-alanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Chloro-L-phenylalanine affect neurotransmitters in a biological context?

A1: this compound (pCPA) acts as an inhibitor of tryptophan hydroxylase, the enzyme responsible for converting tryptophan to 5-hydroxytryptophan, a precursor to serotonin []. This inhibition leads to a decrease in serotonin levels. Research using pCPA in a mouse model of Parkinson's Disease demonstrated that depleting serotonin, alongside dopamine and norepinephrine, resulted in anhedonia, aggravated depressive-like behavior, and worsened anxiety compared to depleting dopamine or norepinephrine alone []. This highlights the complex interplay between these neurotransmitters in the central nervous system.

Q2: Are there structural differences in how this compound interacts with methylamine compared to other phenylalanine derivatives?

A2: Infrared multiple photon dissociation (IRMPD) spectroscopy and electronic structure calculations were used to study the gas-phase interactions of protonated methylamine with various phenylalanine derivatives, including this compound []. The research showed that this compound predominantly forms charge-solvated structures with protonated methylamine []. Interestingly, other derivatives like 3-Cyano-L-phenylalanine favored zwitterionic structures, demonstrating how subtle changes in the phenylalanine structure impact intermolecular interactions [].

Q3: Has this compound been used to synthesize other important molecules?

A3: Yes, this compound has been utilized in the synthesis of modified angiotensin II analogs []. Specifically, it serves as a building block for creating [this compound]8-angiotensin II, a derivative designed for potential use in labeling and studying the renin-angiotensin system []. This modification allows researchers to track angiotensin II activity and understand its role in regulating blood pressure and other physiological processes.

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